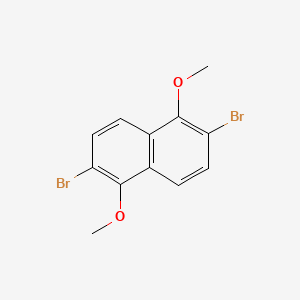

2,6-Dibromo-1,5-dimethoxynaphthalene

Description

The study of 2,6-Dibromo-1,5-dimethoxynaphthalene offers a window into the broader fields of polycyclic aromatic hydrocarbon chemistry and the strategic synthesis of complex molecular architectures. Its structural rigidity and defined points of reactivity make it a target of interest for chemists exploring novel materials and catalytic systems.

Within the alkoxynaphthalene framework, the methoxy (B1213986) groups at the 1 and 5 positions are strong electron-donating groups, which activate the naphthalene (B1677914) ring system towards electrophilic substitution. This electronic influence, combined with the directing effects of the existing substituents, plays a critical role in the further functionalization of the molecule. The interplay between the electron-donating methoxy groups and the electron-withdrawing (by induction) but synthetically versatile bromine atoms defines the unique reactivity profile of this compound.

| Property | Value |

|---|---|

| CAS Number | 91394-96-6 |

| Molecular Formula | C12H10Br2O2 |

| Molecular Weight | 346.01 g/mol |

The academic significance of this compound stems primarily from its utility as a precursor in the synthesis of more complex molecules with specific functionalities. The research impetus is often driven by the desire to create novel ligands for catalysis or to construct building blocks for advanced materials.

A notable example of its application is in the synthesis of specialized ligands for transition metal catalysts. For instance, this compound serves as a key starting material in the preparation of 2,6-bis((E)-((1-phenylethyl)imino)methyl)naphthalene-1,5-diol. This ligand is subsequently used to synthesize binuclear rhodium catalysts. nih.gov The precise stereochemistry and electronic environment provided by the naphthalene-based ligand are critical for the performance of the resulting catalyst in polymerization reactions. nih.gov This highlights the importance of this compound in generating tailored molecular tools for catalysis.

Furthermore, the thermodynamic stability of the 2,6-dibromo substitution pattern is of academic interest. It has been observed that 4,8-dibromo-1,5-dimethoxynaphthalene isomerizes to 2,7-dibromo-1,5-dimethoxy- and ultimately to the more stable this compound upon heating in acetic acid. nih.gov This isomerization process underscores the influence of steric and electronic factors on the stability of substituted naphthalenes.

The synthesis and modification of this compound are rooted in established and emerging naphthalene core functionalization strategies. These methods provide the means to introduce a wide array of substituents onto the naphthalene scaffold with varying degrees of regioselectivity.

One of the primary methods for introducing bromine atoms onto an activated naphthalene ring is through electrophilic aromatic substitution. For the synthesis of the dihydroxy precursor to the target compound, 1,5-dihydroxynaphthalene (B47172) can be brominated. The hydroxyl groups at the 1 and 5 positions direct the incoming electrophile (bromine) to the 2 and 6 positions. nih.gov

Once the dibromo-dimethoxy-naphthalene core is established, the bromine atoms are ripe for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new C-C bonds. The reactivity of the C-Br bonds in this compound allows for the introduction of aryl, vinyl, or alkyl groups, paving the way for the construction of complex organic molecules.

Direct arylation is another increasingly important strategy for functionalizing aromatic cores. This approach involves the direct coupling of a C-H bond with an aryl halide, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govrsc.orgnih.gov While specific examples for this compound are not extensively documented, the principles of direct arylation are broadly applicable to functionalizing the C-H positions on the naphthalene ring that are not occupied by bromine or methoxy groups.

| Aspect | Details |

|---|---|

| Synthesis | Prepared by the methylation of 2,6-dibromonaphthalene-1,5-diol (B156557) with methyl iodide in DMF. nih.gov |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (d, J = 8.9 Hz, 2H), 7.63 (d, J = 8.9 Hz, 2H), 3.99 (s, 6H). nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFUPVGQBTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566089 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-96-6 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 1,5 Dimethoxynaphthalene and Its Derivatives

Regioselective Bromination Approaches to Naphthalene (B1677914) Systems

The introduction of bromine atoms at specific positions on the naphthalene ring is a critical step, governed by the directing effects of existing substituents and the reaction conditions employed. The methoxy (B1213986) or hydroxy groups at the C1 and C5 positions are activating and ortho-, para-directing, which facilitates electrophilic substitution at the C2, C4, C6, and C8 positions. Achieving selectivity for the 2,6-positions requires careful control of reagents and catalysts.

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of electron-rich aromatic compounds under relatively mild conditions. nih.govmissouri.edu It serves as a convenient and safer alternative to elemental bromine, providing a low concentration of electrophilic bromine that can be fine-tuned for selective reactions. masterorganicchemistry.com The bromination of activated naphthalenes, such as those containing hydroxyl or methoxy groups, proceeds efficiently with NBS. missouri.edu

A key precursor, 2,6-dibromo-1,5-dihydroxynaphthalene, can be synthesized directly from 1,5-dihydroxynaphthalene (B47172) using NBS. chemicalbook.com In a typical procedure, 1,5-dihydroxynaphthalene is treated with NBS in a polar solvent system, such as a mixture of N,N-dimethylformamide (DMF) and acetonitrile. chemicalbook.com The use of DMF as a solvent is known to promote high levels of para-selectivity in NBS brominations. missouri.edu The reaction is typically stirred at room temperature, and its progress can be monitored by analytical techniques like gas chromatography-mass spectrometry (GC-MS). chemicalbook.com Upon completion, the product is precipitated by the addition of water and can be isolated in good yield. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1,5-Dihydroxynaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile / DMF | Room Temperature | 80% |

The regioselectivity of naphthalene bromination can be significantly influenced by the use of solid acid catalysts. cardiff.ac.ukmdpi.com These catalysts can enhance reaction rates and direct the substitution to specific positions through shape-selectivity within their porous structures or by activating the reactants at their acidic sites. cardiff.ac.uk While traditional bromination with elemental bromine often requires harsh conditions and can lead to mixtures of isomers, catalytic methods offer a greener and more controlled alternative. cardiff.ac.ukyoutube.com

Studies on the dibromination of naphthalene have shown that different catalysts favor different isomers. For instance, acidic amorphous silica-alumina catalysts like Synclyst 13 tend to produce 1,4-dibromonaphthalene (B41722) with high selectivity. mdpi.com Conversely, calcined montmorillonite (B579905) KSF clay, a type of bentonite, can be used to favor the formation of 1,5-dibromonaphthalene, particularly with shorter reaction times. mdpi.com The reaction mechanism over these clay catalysts may involve complex pathways, but the outcome demonstrates that catalyst choice is crucial for controlling the isomeric product distribution. cardiff.ac.uk This principle of catalytic control is essential for developing selective syntheses of other substituted naphthalenes, including the precursors to 2,6-Dibromo-1,5-dimethoxynaphthalene.

| Catalyst | Major Isomer | Solvent | Temperature | Selectivity |

|---|---|---|---|---|

| Synclyst 13 | 1,4-Dibromonaphthalene | Dichloromethane (DCM) | 25 °C | High |

| Calcined KSF Clay | 1,5-Dibromonaphthalene | Dichloromethane (DCM) | 25 °C | Moderate (favored at short reaction times) |

Alkylation Strategies for Methoxy Group Introduction

The conversion of hydroxyl groups to methoxy groups (O-methylation) is a fundamental etherification reaction. For the synthesis of this compound, this step is typically performed after the dibromination of the naphthalene core.

The most direct route to this compound involves the O-dimethylation of the 2,6-Dibromo-1,5-dihydroxynaphthalene precursor. chemicalbook.com This precursor is a stable, often crystalline solid that can be readily prepared as described in section 2.1.1. chemicalbook.comlabproinc.com The presence of the two hydroxyl groups provides reactive sites for the introduction of the methyl groups via an etherification reaction.

The etherification is commonly achieved using the Williamson ether synthesis methodology. This involves deprotonating the hydroxyl groups with a suitable base to form more nucleophilic phenoxide ions, which then react with an alkylating agent. A well-established method for the O-methylation of dihydroxynaphthalenes uses dimethyl sulfate (B86663) (DMS) as the methylating agent in the presence of a base like sodium hydroxide (B78521) (NaOH). researchgate.net

The reaction conditions are critical for achieving a high yield and purity. researchgate.net Key factors include the choice of solvent, the method of adding the base, and the stoichiometry of the reagents. researchgate.net The reaction is often carried out in a solvent that can facilitate the reaction between the aqueous base and the organic substrate. To prevent oxidation of the electron-rich dihydroxynaphthalene species, the reaction is best performed under an inert atmosphere, such as nitrogen, and sometimes a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) is added. researchgate.net

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Alkylating Agent | Dimethyl Sulfate (DMS) | Source of methyl groups |

| Base | Sodium Hydroxide (NaOH) | Deprotonates hydroxyl groups |

| Solvent | Water, sometimes with an organic co-solvent | Reaction medium |

| Atmosphere | Nitrogen (N₂) | Prevents oxidation |

| Additive | Sodium Dithionite (Na₂S₂O₄) | Reductant to prevent oxidation |

Isomerization Pathways and Controlled Rearrangements of Substituted Naphthalenes

The naphthalene skeleton is generally stable; however, the positions of substituents on the ring can sometimes be altered under specific conditions, leading to isomerization. wikipedia.org These rearrangements are typically driven by thermodynamics, proceeding toward the most stable isomeric form, and are often catalyzed by acid or promoted by high temperatures. wikipedia.orgacs.org

Acid-catalyzed rearrangements of substituted aromatic compounds often proceed through the formation of an arenium ion intermediate (a sigma complex). acs.org For example, studies have shown that 1,1'-binaphthyl can isomerize to a mixture containing 1,2'- and 2,2'-binaphthyl (B165483) in the presence of a superacid, with the more stable 2,2'-isomer being the major product at equilibrium. acs.org Similarly, 1-phenylnaphthalene (B165152) can interconvert with 2-phenylnaphthalene, with the latter being favored. acs.org These rearrangements are driven by factors such as steric hindrance and electronic stability. While specific studies on the rearrangement of this compound are not prevalent, the general principles suggest that under harsh acidic or thermal conditions, migration of the bromo or methoxy substituents could potentially occur, leading to the formation of other isomers. Therefore, controlling reaction conditions to avoid such pathways is crucial for maintaining the isomeric purity of the final product.

Investigation of Thermal and Acid-Catalyzed Isomerization Mechanisms

The naphthalene core is generally stable due to its aromaticity; however, substituent groups can undergo rearrangement under thermal or acidic conditions. For alkoxy-substituted naphthalenes, such as this compound, acid-catalyzed isomerization can potentially occur, although specific studies on this exact molecule are not prevalent. One possible pathway involves protonation of an oxygen atom, followed by an intramolecular alkyl group transfer, akin to a Fries or Claisen rearrangement, if alkyl chains were present. Another possibility is the cleavage of the methyl-oxygen bond under harsh acidic conditions, leading to the corresponding dihydroxynaphthalene derivative.

In a broader context, steric strain between bulky substituents on a naphthalene ring can induce rearrangements that disrupt the aromaticity to alleviate the strain. For instance, the steric hindrance in 8-nitro-1-naphthoic acid derivatives has been shown to promote the formation of a strained intermediate that reacts with water under mild conditions, leading to a fragmentation of the aromatic core. acs.org While this compound does not possess the same degree of steric strain as a 1,8-disubstituted system, this highlights that intramolecular tension can be a driving force for unexpected molecular rearrangements in naphthalene derivatives. acs.org

Stereochemical Considerations in Molecular Rearrangements

Molecular rearrangements must adhere to fundamental stereochemical principles, including the conservation of orbital symmetry and the requirement for specific geometric alignments of the reacting groups. In the context of naphthalene derivatives, any rearrangement that creates or alters a stereocenter must be analyzed for its stereoselectivity and stereospecificity.

For concerted reactions, such as sigmatropic shifts, the stereochemical outcome is dictated by the Woodward-Hoffmann rules. For instance, a organic-chemistry.orglibretexts.org-hydride shift, a common rearrangement in cyclic systems, must proceed suprafacially. If a rearrangement in a derivative of this compound were to proceed through a cationic intermediate, the stereochemical outcome would depend on the facial selectivity of the subsequent nucleophilic attack on the planar carbocation. The existing substituents on the naphthalene ring could exert steric or electronic influence, directing incoming reagents to one face of the molecule over the other, thus leading to a specific stereoisomer.

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

The bromine atoms in this compound serve as versatile handles for introducing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex aryl architectures from simple precursors.

Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl bonds by reacting an organoboron compound (typically a boronic acid or ester) with an aryl halide. nih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the generally non-toxic nature of its byproducts. nih.gov For a substrate like this compound, sequential or double Suzuki-Miyaura couplings can be employed to synthesize unsymmetrical or symmetrical biaryl and polyaryl derivatives, respectively.

The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich, bulky phosphine (B1218219) ligands often improve catalyst performance, especially for less reactive aryl bromides. organic-chemistry.org

By controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono- or di-arylation. This allows for the stepwise construction of complex, unsymmetrical molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloaromatic Compounds This table presents generalized conditions based on typical protocols for substrates similar to this compound.

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~70-90 |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 1,4-Dibromobenzene | 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

Data synthesized from studies on similar dibromo-aromatic substrates. nih.govresearchgate.net

Sonogashira Coupling and Other C(sp²)-C(sp) Cross-Coupling Approaches

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgchemeurope.com For this compound, this reaction provides a direct route to introduce acetylenic moieties, which are valuable precursors for synthesizing more complex structures, including conjugated polymers and heterocycles.

The reaction mechanism involves two interconnected catalytic cycles. libretexts.orgchemeurope.com In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. chemeurope.com This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the aryl-alkyne product. chemeurope.com

The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective, sequential couplings on polyhalogenated substrates. By carefully controlling reaction conditions such as temperature, it is possible to functionalize one bromine site selectively before the other. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table illustrates common conditions applicable for substrates like this compound.

| Aryl Bromide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp |

| 4-Bromoiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 °C |

| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5%) | None (Copper-Free) | TMP | Acetonitrile | Room Temp |

| 1-Bromonaphthalene | 1-Heptyne | Pd/C (5%) | CuI (10%) | Piperidine | Toluene | 100 °C |

Data synthesized from various sources describing Sonogashira reactions. wikipedia.orgscispace.com

Development of Multistep and One-Pot Synthetic Sequences

The efficiency of organic synthesis can be significantly enhanced by combining multiple reaction steps into a single operation, known as a one-pot synthesis. nih.gov This approach minimizes waste, reduces purification steps, and saves time and resources. For a di-functionalized substrate like this compound, one-pot sequential cross-coupling reactions are a powerful strategy for creating unsymmetrical derivatives. jst.go.jprsc.org

A typical one-pot sequence could involve the initial, selective functionalization of one C-Br bond, followed by the addition of new reagents to functionalize the second C-Br bond without isolating the intermediate. For example, a Suzuki-Miyaura coupling could be performed first under conditions that favor mono-substitution. Then, a different boronic acid or a terminal alkyne (for a subsequent Sonogashira coupling) could be added to the same reaction vessel to react at the remaining bromine site. nih.govnih.gov

The success of such a sequence relies on the differential reactivity of the C-Br bonds or the ability to modulate the catalyst's activity. While the two bromine atoms in this compound are electronically similar, subtle differences in the reaction conditions or the steric environment after the first coupling can be exploited to achieve selectivity. This methodology provides a highly efficient route to complex, multifunctional naphthalene scaffolds from a simple dibromo precursor. rsc.org

Structural Elucidation and Advanced Spectroscopic/crystallographic Investigations of 2,6 Dibromo 1,5 Dimethoxynaphthalene

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's solid-state structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. It also reveals details about crystal packing and non-covalent interactions. Despite the utility of this method, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of 2,6-Dibromo-1,5-dimethoxynaphthalene.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For 1,5-dimethoxynaphthalene (B158590), the crystal structure exhibits a herringbone packing motif, with weak C-H···O interactions influencing the formation of molecular chains. nih.gov In the case of this compound, the presence of bromine atoms would introduce the possibility of halogen bonding and other dipole-induced interactions, which would significantly influence the crystal packing. However, in the absence of a crystal structure, any description of its packing and intermolecular interactions remains speculative.

Identification and Characterization of Halogen Bonding Motifs

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. These interactions are increasingly recognized for their role in crystal engineering and supramolecular chemistry. The bromine atoms in this compound could potentially engage in halogen bonding with the oxygen atoms of the methoxy (B1213986) groups or other bromine atoms on neighboring molecules. The specific nature and geometry of any such motifs are unknown without experimental crystallographic data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard ¹H and ¹³C NMR spectra are used for basic characterization, advanced techniques can provide deeper insights into isomerism and conformational dynamics.

Elucidation of Regioisomeric Purity and Structural Isomers

The synthesis of substituted naphthalenes can sometimes result in the formation of regioisomers. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are instrumental in confirming the connectivity of atoms and thus verifying the specific substitution pattern of the desired product, ensuring its regioisomeric purity. While ¹H NMR data for the related compound 2,6-Dibromo-1,5-dihydroxynaphthalene is available, detailed studies on the regioisomeric purity of this compound using advanced NMR methods have not been reported in the literature.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is employed to study the kinetics of conformational changes in molecules, such as the rotation around single bonds. In this compound, rotation of the methoxy groups could be a dynamic process. Steric hindrance from the adjacent bromine atoms might create a significant energy barrier to this rotation. DNMR studies, typically involving variable temperature experiments, could quantify this rotational barrier. However, no such dynamic NMR studies have been published for this specific compound. Research on other peri-substituted naphthalenes has demonstrated that bulky substituents can distort the naphthalene (B1677914) ring and restrict rotation, but comparable data for this compound is not available. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.comsurfacesciencewestern.com For this compound, these techniques provide a detailed fingerprint of its molecular structure, confirming the presence of the naphthalene core, methoxy groups, and bromine substituents. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light, offering complementary information. thermofisher.com

The analysis of this compound's vibrational spectra relies on the assignment of observed bands to specific molecular motions. These assignments can be reliably predicted by comparison with related, well-studied molecules such as naphthalene, 1,5-dimethoxynaphthalene, and various brominated naphthalenes. nih.govnih.govresearchgate.net

Key vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methoxy groups (-OCH₃) will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed between 2975 cm⁻¹ and 2830 cm⁻¹.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene core produce a series of bands in the 1650-1450 cm⁻¹ region. globalresearchonline.net

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy substituents gives rise to strong absorptions. The asymmetric stretch is typically a prominent band around 1260 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. Out-of-plane bends are particularly useful for identifying the substitution pattern on the aromatic ring and typically occur below 900 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region of the spectrum, generally appearing as a strong band in the range of 650-500 cm⁻¹.

The following table summarizes the anticipated vibrational frequencies and their assignments for the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong |

| Methoxy C-H | Asymmetric/Symmetric Stretching | 2975 - 2830 | Medium-Strong / Medium-Strong |

| Aromatic C=C | Ring Stretching | 1650 - 1450 | Variable / Strong |

| Methoxy C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong / Medium |

| Methoxy C-O-C | Symmetric Stretching | 1050 - 1020 | Strong / Medium |

| Aromatic C-H | Out-of-Plane Bending | 900 - 700 | Strong / Weak |

| C-Br | Stretching | 650 - 500 | Strong / Strong |

High-Resolution Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for unequivocally confirming the elemental composition and molecular integrity of a compound. longdom.org By providing highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. longdom.orglongdom.org For this compound (C₁₂H₁₀Br₂O₂), HRMS verifies its molecular weight and provides critical insights into its stability and fragmentation behavior under ionization.

A definitive feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive triplet signal for its molecular ion (M•⁺). This cluster will consist of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. The observation of this pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule. acs.org

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions helps to elucidate the molecular structure. For this compound, the primary fragmentation pathways are expected to involve the cleavage of the methoxy groups and the loss of bromine atoms. libretexts.org

Expected fragmentation pathways include:

Loss of a methyl radical: The initial fragmentation is often the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable cation at [M-15]⁺.

Subsequent loss of carbon monoxide: The [M-15]⁺ ion can then lose a molecule of carbon monoxide (CO) to form an ion at [M-15-28]⁺.

Loss of a bromine atom: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.

Combined losses: Sequential losses are also common, such as the loss of a methyl radical followed by the loss of a bromine atom, yielding ions at [M-15-79]⁺ and [M-15-81]⁺.

The following table details the predicted high-resolution masses for the molecular ion cluster and key fragment ions of this compound.

| Ion/Fragment | Formula | Predicted m/z (Da) | Description |

|---|---|---|---|

| [M]•⁺ | C₁₂H₁₀⁷⁹Br₂O₂ | 343.9048 | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]•⁺ | C₁₂H₁₀⁷⁹Br⁸¹BrO₂ | 345.9027 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [M+4]•⁺ | C₁₂H₁₀⁸¹Br₂O₂ | 347.9007 | Molecular ion with two ⁸¹Br isotopes |

| [M-CH₃]⁺ | C₁₁H₇Br₂O₂ | 328.8816 | Loss of a methyl radical |

| [M-Br]⁺ | C₁₂H₁₀BrO₂ | 264.9864 | Loss of a bromine radical |

| [M-CH₃-CO]⁺ | C₁₀H₇Br₂O | 300.8867 | Loss of methyl radical and carbon monoxide |

| [M-CH₃-Br]⁺ | C₁₁H₇BrO₂ | 249.9602 | Loss of methyl radical and bromine radical |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 1,5 Dimethoxynaphthalene

Reactivity Towards Organometallic Reagents for Further Transformation

The carbon-bromine bonds in 2,6-dibromo-1,5-dimethoxynaphthalene are the primary sites for reactivity with organometallic reagents. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the naphthalene (B1677914) scaffold into more complex structures.

The reaction of aryl bromides with organolithium reagents, such as n-butyllithium or tert-butyllithium, is a common method for generating highly reactive aryllithium species through a process known as lithium-halogen exchange. While no specific studies on the lithiation of this compound are available, it is anticipated that this compound would undergo such reactions. The reaction would likely proceed in a stepwise manner, allowing for selective functionalization at either the C2 or C6 position.

The resulting lithiated intermediate would be a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles. This "trapping" of the organolithium species can introduce various functional groups onto the naphthalene ring.

Table 1: Predicted Trapping Reactions of Lithiated this compound Intermediates

| Electrophile | Predicted Product Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkylated naphthalene |

| Borates (e.g., triisopropyl borate) | Boronic acid/ester |

This table is predictive and based on the general reactivity of aryllithium compounds, as specific experimental data for this compound is not available.

The regioselectivity of the initial lithiation and subsequent trapping would be an important consideration in synthetic applications. Factors such as reaction temperature, solvent, and the nature of the organolithium reagent and electrophile would likely influence the outcome.

The bromine substituents on this compound make it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. Common examples of such transformations include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 2- and/or 6-positions. The reaction typically proceeds with high functional group tolerance and stereospecificity.

Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This would lead to the formation of a substituted alkene, effectively vinylating the naphthalene core. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. wikipedia.org This is a powerful method for the synthesis of arylamines, which are important motifs in pharmaceuticals and materials science. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent | C-C | Pd(0) catalyst, base |

| Heck Reaction | Alkene | C-C (vinyl) | Pd(0) catalyst, base |

This table provides a general overview of potential reactions. Specific conditions would need to be optimized for this compound.

Surface-Confined Reactions and On-Surface Chemistry

The study of chemical reactions on well-defined metal surfaces under ultra-high vacuum conditions, known as on-surface chemistry, has emerged as a powerful tool for the bottom-up synthesis of novel carbon-based nanomaterials. While direct studies on this compound are lacking, research on the closely related compound, 1,5-dibromo-2,6-dimethylnaphthalene (B3028399), provides significant insights into the potential on-surface behavior of the title compound. acs.org

Ullmann-type coupling, which involves the dehalogenation and subsequent C-C bond formation between aryl halides on a metal surface, is a key reaction in on-surface synthesis. The methoxy (B1213986) substituents in this compound are expected to have a significant influence on this process.

Based on studies of analogous systems, the methoxy groups can affect the reaction in several ways:

Steric Hindrance: The methoxy groups may sterically hinder the close approach of molecules, potentially suppressing the desired Ullmann coupling. This has been observed in the case of 1,5-dibromo-2,6-dimethylnaphthalene, where the methyl groups were found to suppress Ullmann-type coupling on Au(111), Ag(111), and Cu(111). acs.org

Surface Adsorption and Mobility: The oxygen atoms of the methoxy groups can interact with the metal surface, influencing the adsorption geometry and mobility of the molecules. This can, in turn, affect the reaction pathways and the morphology of the resulting nanostructures.

Electronic Effects: The electron-donating nature of the methoxy groups can alter the electronic properties of the naphthalene core, which may influence the activation of the C-Br bonds and the subsequent coupling reactions.

Following an initial C-C bond formation, intermolecular cyclodehydrogenation is a common subsequent reaction step in on-surface synthesis, leading to the formation of extended, planar aromatic systems. For a dimer of this compound formed via Ullmann coupling, subsequent heating could potentially induce cyclodehydrogenation reactions involving the methoxy groups or the naphthalene backbone.

In the case of 1,5-dibromo-2,6-dimethylnaphthalene on Cu(111), an intermolecular cyclodehydrogenation reaction was observed at temperatures above 480 K. acs.org This reaction resulted in the formation of C-C bonds between the debrominated carbon atoms and the methyl groups, leading to the formation of dibenz[a,h]anthracene (B1670416) derivatives and ultranarrow chiral-edge graphene nanoribbon motifs. acs.org A similar reaction pathway, potentially involving the methoxy groups, could be envisioned for this compound, although the reactivity of the methoxy group's C-H bonds would likely differ from that of the methyl group.

The choice of the metal substrate is crucial in determining the outcome of on-surface reactions. The catalytic activity of the surface plays a key role in activating the C-Br bonds and facilitating subsequent reactions. Studies on 1,5-dibromo-2,6-dimethylnaphthalene have demonstrated distinct reaction pathways on different noble metal surfaces. acs.org

Table 3: Comparison of On-Surface Reactivity of 1,5-Dibromo-2,6-dimethylnaphthalene on Different Metal Surfaces

| Metal Surface | Observed Behavior |

|---|---|

| Au(111) | Formation of ordered structures stabilized by intermolecular halogen bonds. Molecules desorb from the surface above 420 K without significant reaction. acs.org |

| Ag(111) | Formation of halogen-bonded structures, which are converted to organometallic structures at 360 K. Molecules desorb from the surface above 600 K. acs.org |

| Cu(111) | Formation of organometallic structures at 300 K, followed by intermolecular cyclodehydrogenation at temperatures above 480 K. acs.org |

This table is based on the reported behavior of 1,5-dibromo-2,6-dimethylnaphthalene and serves as a predictive model for the potential reactivity of this compound.

Given these findings, it is plausible that this compound would also exhibit substrate-dependent reactivity. The more reactive Cu(111) surface would likely be required to induce C-Br bond cleavage and subsequent coupling reactions, while the less reactive Au(111) surface might only facilitate self-assembly through weaker intermolecular interactions. The behavior on Ag(111) would likely be intermediate between that on Au(111) and Cu(111). The specific reaction products and temperatures would, however, be influenced by the electronic and steric effects of the methoxy groups compared to the methyl groups.

Controlled Oxidative and Reductive Transformations

Controlled Oxidative Transformations:

The electron-rich nature of the this compound ring system makes it susceptible to oxidation. However, controlling the oxidation to achieve specific products can be challenging. Strong oxidizing agents are likely to lead to degradation of the aromatic system.

More controlled oxidation can potentially be achieved using milder reagents. For instance, oxidation of similar dimethoxynaphthalene derivatives can lead to the formation of quinones. nih.gov The position of the resulting quinone would depend on the reaction conditions and the directing influence of the substituents. Electrochemical oxidation presents another potential method for achieving controlled oxidation.

| Oxidizing Agent | Potential Product Type |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Naphthoquinone derivative |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dehydrogenated or cyclized products |

| Electrochemical Oxidation | Quinone or other oxygenated derivatives |

Controlled Reductive Transformations:

The bromine atoms on the naphthalene ring can be selectively removed through reductive processes. This debromination can be a useful synthetic tool.

Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H₂, Pd/C), the bromine atoms can be removed to yield 1,5-dimethoxynaphthalene (B158590). nih.gov The conditions can often be tuned to achieve selective monodebromination or complete debromination.

Reductive Dehalogenation with Metals: Other methods for the reduction of aryl bromides include the use of metals like zinc or magnesium in the presence of a proton source.

Hydride Reductants: While sodium borohydride (B1222165) is generally not strong enough to reduce aryl halides, more potent hydride reagents might be effective. researchgate.netrsc.orgorganic-chemistry.orgyoutube.comchemspider.com

Lithiation and Quenching: Treatment with an organolithium reagent like n-butyllithium can lead to lithium-halogen exchange, forming a lithiated naphthalene species. cardiff.ac.ukresearchgate.net Quenching this intermediate with a proton source would result in debromination.

| Reduction Method | Reagents | Expected Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Bromo-1,5-dimethoxynaphthalene and/or 1,5-Dimethoxynaphthalene |

| Debromination | Alkylarenes/alkoxyarenes, Lewis acid | 2-Bromo-1,5-dimethoxynaphthalene and/or 1,5-Dimethoxynaphthalene google.comgoogle.com |

| Lithiation-Protonation | n-BuLi, then H₂O | 2-Bromo-1,5-dimethoxynaphthalene and/or 1,5-Dimethoxynaphthalene |

It is important to note that the methoxy groups are generally stable under these reductive conditions.

Supramolecular Chemistry and Self Assembly of 2,6 Dibromo 1,5 Dimethoxynaphthalene Systems

Formation of Ordered Molecular Structures on Surfaces

The ability of molecules to spontaneously organize into well-defined patterns on solid surfaces is a cornerstone of nanoscience and molecular electronics. For molecules like 2,6-dibromo-1,5-dimethoxynaphthalene, the interplay between molecule-molecule and molecule-substrate interactions dictates the formation of these ordered molecular structures. While direct studies on this compound are not extensively documented, the behavior of analogous aromatic compounds provides significant insights into the expected self-assembly processes.

The formation of highly ordered self-assembled monolayers (SAMs) is a common feature of functionalized aromatic molecules on atomically flat surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG) or noble metal surfaces. The two-dimensional crystalline arrangement is a delicate balance of various weak forces, including van der Waals interactions between the aromatic cores and the substrate, as well as specific intermolecular interactions. For substituted naphthalenes, π-π stacking interactions between the aromatic rings play a crucial role in the ordering of the molecules within the monolayer.

The presence of substituents, such as the bromo and methoxy (B1213986) groups in this compound, significantly influences the packing of the molecules. These groups can direct the orientation of the molecules relative to each other and to the substrate, leading to the formation of specific, and often complex, two-dimensional patterns. The self-assembly process is typically studied at the solid-liquid or solid-vacuum interface, where molecules have sufficient mobility to arrange themselves into thermodynamically stable structures.

Role of Halogen Bonding and Other Non-Covalent Interactions in Self-Assembly

The bromine atoms in this compound are not merely passive substituents; they are key players in directing the self-assembly through a powerful and directional non-covalent interaction known as halogen bonding. A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. The strength of this interaction is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group attached to it.

In the case of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules. These sites could be the oxygen atoms of the methoxy groups or even the π-system of an adjacent naphthalene (B1677914) ring. This directionality and specificity of halogen bonding make it a powerful tool for crystal engineering and the rational design of supramolecular architectures.

π-π Stacking: The interaction between the electron-rich aromatic cores of the naphthalene units.

Hydrogen Bonding: Weak C-H···O interactions involving the methoxy groups can further stabilize the molecular arrangement.

The interplay of these forces determines the final supramolecular structure. For instance, a study on 1,2-dibromo-4,5-dimethoxybenzene (B1585919) revealed that the crystal structure is heavily influenced by C-Br···Br-C halogen bonds, leading to a columnar array of the molecules. nih.gov A similar propensity for halogen-directed assembly is anticipated for this compound.

Key Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Description | Potential Role in Assembly |

|---|---|---|

| Halogen Bonding (Br···O/Br···π) | Directional interaction between the electrophilic region of the bromine atom and a nucleophilic site. | Primary directional force, controlling the orientation and packing of molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of layered or columnar structures. |

| Hydrogen Bonding (C-H···O) | Weak electrostatic interaction between a hydrogen atom on the naphthalene core or methoxy group and an oxygen atom of a neighboring molecule. | Provides additional stability and fine-tunes the molecular arrangement. |

| Van der Waals Forces | General intermolecular attractions. | Contribute to the overall cohesion and density of the packed structure. |

Host-Guest Interactions and Complexation Behavior

The structured cavities and surfaces formed by the self-assembly of molecules like this compound can create environments suitable for trapping other molecules, a phenomenon central to host-guest chemistry. Naphthalene-based macrocycles and cages have demonstrated a strong ability to bind a variety of guest molecules. jyu.firsc.org These host-guest systems are held together by the same non-covalent interactions that drive self-assembly.

While specific host-guest complexes involving this compound as the host are not widely reported, its structural features suggest significant potential. The electron-rich naphthalene core can interact favorably with electron-deficient guests through π-π interactions. Furthermore, the methoxy and bromo substituents can provide specific binding sites for complementary guest molecules. For instance, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the bromine atoms could engage in halogen bonding with suitable guest molecules.

The design of more complex host systems often involves incorporating naphthalene derivatives into larger macrocyclic or cage-like structures. These hosts can exhibit high selectivity for certain guests based on size, shape, and chemical complementarity. The study of such systems provides valuable information for the development of sensors, molecular transport systems, and controlled-release materials.

Design Principles for Supramolecular Synthons and Building Blocks

The predictable and directional nature of non-covalent interactions, particularly halogen and hydrogen bonding, allows for the rational design of supramolecular synthons. A supramolecular synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. This compound can be considered a versatile building block for supramolecular chemistry based on the following design principles:

Directionality of Halogen Bonds: The bromine atoms at the 2 and 6 positions provide well-defined vectors for halogen bonding, enabling the programmed assembly of molecules into one-, two-, or three-dimensional networks.

Modulation of π-π Interactions: The methoxy groups, being electron-donating, modulate the electron density of the naphthalene core, which in turn influences the strength and geometry of π-π stacking interactions.

Hierarchical Assembly: By carefully balancing the strengths of different non-covalent interactions, it is possible to achieve hierarchical self-assembly, where smaller, well-defined aggregates further organize into larger, more complex structures.

Functional Group Integration: The naphthalene scaffold allows for the introduction of other functional groups to further tune the self-assembly process and impart specific properties to the resulting supramolecular material.

The design of functional supramolecular materials relies on a deep understanding of these principles. By choosing appropriate molecular building blocks and controlling the conditions for self-assembly, it is possible to create materials with tailored optical, electronic, or recognition properties.

Application of Scanning Tunneling Microscopy (STM) in Characterizing Supramolecular Architectures

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating matter at the atomic and molecular scale. It is particularly well-suited for studying the self-assembly of molecules on conductive surfaces. mdpi.com STM allows for the direct observation of the two-dimensional ordering of molecules in a self-assembled monolayer, providing detailed information about the unit cell parameters, molecular orientation, and packing arrangement. nih.gov

For a system like this compound self-assembled on a surface like Au(111) or HOPG, STM can provide invaluable insights:

Visualization of Molecular Packing: High-resolution STM images can reveal how individual molecules are arranged, confirming the formation of ordered domains.

Identification of Intermolecular Interactions: While STM does not directly image chemical bonds, the observed intermolecular distances and orientations can provide strong evidence for the presence of specific interactions like halogen bonding and π-π stacking.

Probing Defects and Boundaries: STM can be used to study imperfections in the self-assembled monolayer, such as domain boundaries, vacancies, and the incorporation of impurities.

Dynamic Processes: In some cases, STM can be used to observe dynamic processes at the surface, such as molecular diffusion and the growth of self-assembled domains in real-time.

The combination of STM with theoretical calculations, such as Density Functional Theory (DFT), provides a powerful approach to understanding the forces that govern self-assembly at the molecular level. This knowledge is crucial for the rational design of new functional surfaces and interfaces.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 1,5 Dimethoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2,6-dibromo-1,5-dimethoxynaphthalene to determine their fundamental electronic and geometric properties. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. Studies on closely related compounds such as 2,6-dibromonaphthalene (B1584627) and 1,5-dimethoxynaphthalene (B158590) have demonstrated the efficacy of DFT in characterizing substituted naphthalenes, making it an ideal approach for this molecule. ahievran.edu.trnih.gov

Prediction of Molecular Geometry and Conformational Preferences

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. For this compound, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar structures, like 1,5-dimethoxynaphthalene, reveal that the naphthalene (B1677914) core remains largely planar. nih.gov However, the substituents introduce minor distortions. In this compound, the bulky bromine atoms and the methoxy (B1213986) groups would influence the final geometry. DFT calculations can precisely model these steric and electronic effects. Furthermore, the orientation of the methoxy groups relative to the naphthalene ring represents a key conformational preference that can be explored. By calculating the energy associated with the rotation of these groups, the most stable conformer can be identified. nih.gov

Table 1: Predicted Molecular Geometric Parameters for Naphthalene Derivatives using DFT (Note: The following table is illustrative of the types of data obtained from DFT calculations for similar molecules. Specific values for this compound would require dedicated computation.)

| Parameter | Description | Typical Calculated Value Range |

| C-C (ring) | Bond length within the naphthalene ring | 1.37 - 1.43 Å |

| C-Br | Bond length between a ring carbon and a bromine atom | ~1.90 Å |

| C-O | Bond length between a ring carbon and a methoxy oxygen | ~1.36 Å |

| C-O-C | Bond angle within the methoxy group | ~117° |

| Dihedral Angle | Torsion angle defining the orientation of the methoxy group | Varies based on steric hindrance |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more reactive. mdpi.com For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO across the molecule. This analysis would reveal that the HOMO is likely concentrated on the electron-rich naphthalene ring and methoxy groups, while the LUMO may be influenced by the electron-withdrawing bromine atoms. From the HOMO and LUMO energies, several key electronic properties can be derived, as shown in the table below. researchgate.netnih.gov

Table 2: Electronic Properties Derived from FMO Analysis

| Property | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (IP + EA) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. semanticscholar.org |

Prediction of Regioselectivity in Chemical Reactions

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, which is the preference for a reaction to occur at one position over another. By calculating the Molecular Electrostatic Potential (MEP) map, one can visualize the electron density distribution on the molecule's surface. nih.gov

For this compound, the MEP map would highlight regions of negative electrostatic potential (electron-rich, colored in red) and positive electrostatic potential (electron-poor, colored in blue). The electron-donating methoxy groups would increase the electron density on the naphthalene ring, particularly at the ortho and para positions, making these sites susceptible to electrophilic attack. Conversely, the electronegative bromine atoms and the hydrogen atoms would be associated with more positive potential. This information is crucial for predicting the outcomes of reactions like nitration, halogenation, or Friedel-Crafts acylation. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Self-Assembly

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a virtual window into molecular behavior in condensed phases.

For this compound, MD simulations could be used to understand its behavior in various solvents, predicting solvation energies and diffusion characteristics. Crucially, MD is a powerful tool for investigating self-assembly processes, where individual molecules organize into larger, ordered structures. nih.gov These simulations can reveal how intermolecular forces, such as π-π stacking and halogen bonding, guide the aggregation of this compound molecules to form dimers, clusters, or even crystal-like lattices.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, can be used to elucidate the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, which charts the energy of the system as it transforms from reactants to products. diva-portal.org

A key goal of these studies is to identify and characterize the transition state—the highest energy point along the reaction pathway that separates reactants from products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a reaction involving this compound, quantum chemical calculations could be used to compare different possible pathways, determine the activation energies for each step, and identify any reaction intermediates. nih.govnih.gov This provides a fundamental understanding of the reaction's kinetics and feasibility.

Modeling of Intermolecular Interactions, including Halogen Bonds and π-π Stacking

The solid-state structure and macroscopic properties of this compound are governed by the non-covalent interactions between its molecules. Computational modeling is essential for quantifying these weak but determinative forces.

Halogen Bonds: The bromine atoms in this compound can participate in halogen bonding. This is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic site on an adjacent molecule, such as an oxygen or nitrogen atom. nih.govnih.gov Computational models can predict the geometry and strength of these halogen bonds, which can be a dominant force in directing crystal packing and the formation of supramolecular assemblies. acs.org

π-π Stacking: As a large aromatic molecule, this compound will exhibit significant π-π stacking interactions. nih.gov This interaction arises from the attraction between the electron clouds of adjacent naphthalene rings. The arrangement can be face-to-face or offset, and its strength is influenced by the electronic nature of the substituents. The electron-donating methoxy groups and electron-withdrawing bromine atoms create a complex electronic landscape on the naphthalene core, which theoretical models can analyze to predict the preferred stacking geometry and interaction energy. nih.gov

Applications in Advanced Functional Materials and Organic Electronics

Building Blocks for Conjugated Polymers and Oligomers

2,6-Dibromo-1,5-dimethoxynaphthalene serves as a key monomer for the creation of conjugated polymers and oligomers. These materials are of significant interest due to their potential applications in electronic and optoelectronic devices.

Researchers have successfully synthesized naphthalene-based conjugated polymers that are soluble in organic solvents. researchgate.net Homopolymers have been created from 2,6-dibromonaphthalene (B1584627) derivatives through Ni-catalyzed polycondensation. researchgate.netplu.mx Additionally, alternating copolymers of naphthalene (B1677914) with 1,4-phenylene have been synthesized via Suzuki coupling. researchgate.netplu.mx

In terms of their optical characteristics, these polymers exhibit bluish-purple photoluminescence in a chloroform (B151607) solution. researchgate.netplu.mx Notably, 2,6-polynaphthalene derivatives demonstrate high quantum efficiencies, ranging from 0.60 to 0.96. researchgate.net When formed into thin films, the 2,6-linked polynaphthalenes show a shift in their photoluminescence spectra to longer wavelengths compared to their solution spectra, a phenomenon attributed to π-interaction from the stacking of naphthalene units between polymer chains. researchgate.net The 2,6-linked poly(1,5-dialkoxynaphthalene)s, in particular, have shown higher fluorescence quantum yields (φfl > 0.7) and better polymerization yields compared to polynaphthalenes with other linkage positions. researchgate.net

Naphthalene diimides (NDIs) are a prominent class of electron-deficient building blocks for n-type organic semiconductors. Their planar π-conjugated system and tunable electronic properties make them highly suitable for various electronic applications. nih.gov The introduction of electron-withdrawing groups at the core positions of NDI can significantly alter its photophysical and electronic properties, allowing for the fine-tuning of energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Core-functionalized NDIs have been successfully employed in Organic Thin Film Transistors (OTFTs). For instance, core-expanded NDIs fused with 2-(1,3-dithiol-2-ylidene)malononitrile moieties have demonstrated high electron mobilities. nih.gov Similarly, core-chlorinated NDIs have exhibited excellent electron mobility. nih.gov The versatility of NDI chemistry allows for the development of highly soluble and printable n-channel polymers with good electron mobilities under ambient conditions. nih.gov The strategic design of NDI-based materials continues to be a focus for achieving high-performance organic semiconductors. researchgate.netresearchgate.net

Fabrication of Organic Field-Effect Transistors (OFETs) and Ambipolar Devices

Organic Field-Effect Transistors (OFETs) have garnered considerable attention due to their potential for low-cost, lightweight, and flexible electronic applications. nih.gov Ambipolar OFETs, which can conduct both holes and electrons, are particularly desirable for constructing complementary circuits. nih.gov

Derivatives of 2,6-dibromonaphthalene have been utilized in the development of ambipolar OFETs. For example, compounds synthesized through Suzuki and Sonogashira coupling reactions with 2,6-dibromonaphthalene have been investigated as the semiconductor layer in OFETs. nih.gov In one study, heterojunction-based ambipolar OFETs were fabricated using a naphthalene derivative and copper hexadecafluorophthalocyanine (F16CuPc). These devices exhibited clear ambipolar characteristics with both hole and electron mobilities in the order of 10⁻² cm² V⁻¹ s⁻¹. nih.gov

The performance of such devices is influenced by the molecular structure of the organic semiconductor and the device architecture. The ability to function as both p- and n-type semiconductors in a single component system is a key advantage of ambipolar materials in OFETs. nih.gov

Design of Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies that rely on the unique properties of organic semiconductor materials. nih.govdakenchem.com The design and synthesis of novel organic compounds are crucial for improving the efficiency and stability of these devices. dakenchem.com

While direct applications of this compound in OLEDs and OPVs are not extensively detailed in the provided context, the broader class of naphthalene-based materials and their derivatives are relevant. For instance, the development of materials with thermally activated delayed fluorescence (TADF) has been a significant advancement for achieving highly efficient OLEDs. researchgate.net In OPVs, the donor-acceptor structure is fundamental for efficient photogenerated charge separation and transport. dakenchem.com The electronic properties of the materials used in these devices, such as their HOMO and LUMO energy levels, are critical for device performance. nih.gov

Precursors for Pyrene (B120774) and Dioxapyrene Derivatives

The chemical structure of this compound makes it a potential precursor for the synthesis of larger polycyclic aromatic hydrocarbons, such as pyrene and dioxapyrene derivatives. The bromine atoms at the 2 and 6 positions can serve as reactive sites for coupling reactions, allowing for the extension of the aromatic system. This synthetic versatility is a key feature of substituted naphthalenes in the construction of complex organic molecules.

Development of Charge-Transfer Systems and Electron Donor/Acceptor Architectures

Charge-transfer systems, which consist of electron donor and acceptor moieties, are fundamental to the operation of many organic electronic devices. researchgate.netrsc.org The interaction between the donor and acceptor can lead to unique photophysical properties and facilitate charge separation and transport. rsc.org

Future Research Directions and Translational Perspectives

Development of Eco-Friendly and Scalable Synthetic Routes

The future viability of 2,6-Dibromo-1,5-dimethoxynaphthalene in any large-scale application hinges on the development of synthetic methodologies that are not only efficient but also environmentally benign and economically scalable. Current synthetic approaches often rely on traditional bromination and methylation reactions that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener synthetic pathways.

Key areas for investigation include:

Catalytic Bromination: Exploring the use of solid acid catalysts, such as montmorillonite (B579905) clays, for regioselective bromination of 1,5-dimethoxynaphthalene (B158590) could offer a more environmentally friendly alternative to conventional methods that use stoichiometric amounts of bromine and chlorinated solvents. osti.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly reduce reaction times and energy consumption in both the bromination and methoxylation steps. nih.gov This technique often leads to higher yields and cleaner reactions, minimizing the need for extensive purification.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, safety, and scalability. Developing a continuous-flow process for the synthesis of this compound would be a significant step towards its industrial production.

Alternative Methylating Agents: Investigating greener methylating agents, such as dimethyl carbonate, as alternatives to more hazardous reagents like dimethyl sulfate (B86663), could significantly improve the environmental footprint of the synthesis.

The successful development of such methodologies will be crucial for making this compound and its derivatives more accessible for widespread research and potential commercialization.

Exploration of Novel Applications in Emerging Materials Science Fields

While the specific applications of this compound are not yet well-established, its structural motifs suggest significant potential in various areas of materials science. The dibromo functionality provides reactive sites for further chemical modifications, such as cross-coupling reactions, to build larger conjugated systems. The dimethoxy groups, on the other hand, influence the solubility and electronic properties of the molecule.

Future research should focus on leveraging these features to explore applications in:

Organic Electronics: The precursor, 2,6-Dibromo-1,5-dihydroxynaphthalene, is a known intermediate for semiconducting polyphenyls and polythiophenes. pku.edu.cn It is therefore highly probable that this compound could serve as a valuable monomer for the synthesis of novel conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The methoxy (B1213986) groups can enhance solubility, which is crucial for solution-based processing of these devices.

Porous Organic Polymers (POPs): The rigid naphthalene (B1677914) core and the difunctional nature of the molecule make it an excellent building block for the synthesis of porous organic polymers. These materials have high surface areas and tunable pore sizes, making them promising candidates for gas storage and separation, catalysis, and sensing.

Luminescent Materials: Naphthalene derivatives are known for their fluorescent properties. pku.edu.cn By incorporating this compound into larger molecular structures or polymers, it may be possible to develop new materials with tailored emission characteristics for applications in sensors, bio-imaging, and solid-state lighting.

A systematic investigation into the polymerization of this compound through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and the characterization of the resulting materials' optical and electronic properties will be key to unlocking its potential in these emerging fields.

Integration of Advanced Theoretical Modeling for Predictive Material Design

To accelerate the discovery of new materials based on this compound, the integration of advanced theoretical and computational modeling is indispensable. nih.govresearchgate.net Computational chemistry can provide valuable insights into the structure-property relationships of molecules and materials, guiding experimental efforts and reducing the need for time-consuming trial-and-error approaches.

Future research in this area should involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic properties of this compound and its derivatives. researchgate.netiau.ir This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for organic electronics.

Molecular Dynamics Simulations: These simulations can be used to predict the morphology and packing of polymers and other materials derived from this compound in the solid state. nih.gov The intermolecular arrangement significantly influences the charge transport properties of organic semiconductors.

Machine Learning and AI: By developing machine learning models trained on existing experimental and computational data for a wide range of organic materials, it may be possible to predict the properties of new materials based on the this compound scaffold with high accuracy. gatech.eduresearchgate.net This data-driven approach can significantly accelerate the materials discovery process.

A synergistic approach that combines theoretical predictions with experimental validation will be the most effective strategy for the rational design of novel functional materials based on this promising chemical compound.

Hybrid Organic-Inorganic Material Integration Utilizing this compound

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both classes of materials, such as the processability and functionality of organic molecules with the stability and electronic properties of inorganic components. ias.ac.in The reactive bromine atoms on the this compound scaffold provide ideal anchor points for grafting onto inorganic surfaces or for use as ligands in the formation of coordination complexes.

Promising future research directions include:

Metal-Organic Frameworks (MOFs): The dibromo functionality can be converted to dicarboxylic acids or other coordinating groups, allowing this compound to be used as a linker in the synthesis of novel MOFs. frontiersin.orgnih.gov The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or sensing, with the naphthalene unit potentially imparting luminescence or specific host-guest interactions.

Functionalized Nanoparticles: this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania, quantum dots) through appropriate chemical linkages. researchgate.netauburn.edu Such surface modification can improve the dispersibility of the nanoparticles in organic matrices, and the naphthalene derivative can impart new functionalities, such as light-harvesting or sensing capabilities, to the hybrid material.

Sol-Gel Derived Hybrids: The sol-gel process provides a versatile method for creating hybrid materials by co-condensing organic-functionalized precursors with metal alkoxides. ias.ac.innih.gov By incorporating a silylated derivative of this compound into a sol-gel matrix, it is possible to create robust hybrid glasses and coatings with tailored optical and mechanical properties.

The exploration of these hybrid material systems will open up new avenues for the application of this compound in advanced materials with multifunctional capabilities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dibromo-1,5-dimethoxynaphthalene, and how can purity be ensured?

- Methodology : Begin with 1,5-dimethoxynaphthalene (precursor) and employ regioselective bromination using Br₂ in a controlled environment (e.g., glacial acetic acid at 0–5°C) . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography. Confirm purity using HPLC or GC-MS .

- Key Considerations :

- Avoid over-bromination by limiting stoichiometric excess of Br₂.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Protocol :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm). Br substituents deshield adjacent carbons .

- Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 356) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to verify regiochemistry (if single crystals are obtainable) .

Q. What are the stability and storage requirements for this compound?

- Guidelines : Store in amber vials at –20°C under inert gas to prevent photodegradation and moisture absorption. Avoid contact with strong oxidizers or bases, which may cleave methoxy groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : Methoxy groups act as electron-donating substituents, activating the naphthalene ring for electrophilic substitution. Bromine atoms serve as leaving groups in Suzuki-Miyaura couplings.

- Experimental Design :